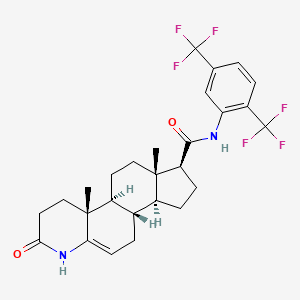![molecular formula C24H26N6O B602006 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 158778-58-6](/img/structure/B602006.png)
3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
an impurity of Irbesartan
Applications De Recherche Scientifique
Application in Antihypertensive Drugs
Field
Pharmaceutical Chemistry
Summary of Application
Irbesartan is a non-peptide angiotensin II receptor antagonist used in the management of hypertension, heart diseases, heart strokes, diabetic neuropathy, and congestive heart diseases . It is currently available in the market as an antihypertensive drug under the brand name of Avapro .
Methods of Application
The key steps in the synthesis of Irbesartan are tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, N-alkylation, and debenzylation .
Results or Outcomes
The development of a new improved and efficient process suitable for the large-scale production of Irbesartan has been described .
Application in Improving Solubility and Dissolution
Field
Pharmaceutics
Summary of Application
The purpose of this study is to improve the solubility and dissolution of a poorly soluble drug, Irbesartan, using solid dispersion techniques .
Methods of Application
Different polymers such as Soluplus®, Kollidon® VA 64, Kolliphor® P 407, and Polyvinylpyrrolidone (PVP-K30) were used as carriers at different concentrations to prepare solid dispersion formulations through the solvent evaporation method .
Results or Outcomes
The results revealed that among binary systems, K 4 formulation (Drug: Kollidon® VA 64 at ratio of 1:4 w/w) exhibited optimal performance in terms of increased solubility, drug release, and other investigated parameters .
Application in Lipid Nanoparticles
Field
Nanotechnology
Summary of Application
The current investigation aimed to design, develop, and characterize the cyclodextrin(s) (CD) complexed IR (IR-CD) loaded solid lipid nanoparticles (IR-CD-SLNs) for enhanced solubility, sustained release behavior .
Methods of Application
The method involves the use of cyclodextrin(s) to complex IR and then loading these complexes into solid lipid nanoparticles .
Results or Outcomes
The results of this study are not provided in the search results .
Application in Cyclodextrin Complexed Lipid Nanoparticles
Summary of Application
The current investigation aimed to design, develop, and characterize the cyclodextrin(s) (CD) complexed IR (IR-CD) loaded solid lipid nanoparticles (IR-CD-SLNs) for enhanced solubility, sustained release behavior, and subsequently improved bioavailability through oral administration .
Methods of Application
Based on phase solubility studies, solid complexes were prepared by the coacervation followed by lyophilization method and characterized for drug content, inclusion efficiency, solubility, and in vitro dissolution .
Results or Outcomes
IR-CD inclusion complexes demonstrated enhancement of solubility and dissolution rate of IR. However, the dissolution efficiency was significantly increased with hydroxypropyl-βCD (HP-βCD) inclusion complex than beta-CD (βCD) .
Application in Ternary Solid Dispersions
Results or Outcomes
The results showed that KPVP (TD 3) exhibited the highest increase in solubility, as well as dissolution rate, among ternary solid dispersion formulations .
Application in Clinical Trials
Field
Clinical Pharmacology
Methods of Application
The method involves conducting randomized, placebo-controlled trials .
Application in Dose-Related Antihypertensive Effects
Summary of Application
The study was conducted to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of the angiotensin II receptor (AT 1 subtype) antagonist irbesartan .
Methods of Application
After a placebo lead-in phase, all patients were randomized to 8 weeks of double-blind therapy with either placebo or irbesartan at doses of 1, 5, 10, 25, 50, 100, 200, or 300 mg orally once daily .
Results or Outcomes
Irbesartan reduced blood pressure in a dose-related manner. Reductions from baseline in trough seated diastolic blood pressure ranged from 7.5 mm Hg for 50 mg irbesartan to 11.6 mm Hg for 300 mg irbesartan .
Application in Newly Discovered Irbesartan Disinfection Byproducts
Field
Environmental Toxicology
Summary of Application
This study provides a comprehensive investigation into the chlorination mechanisms of irbesartan, revealing the identity of twelve new byproducts .
Methods of Application
The byproducts were characterized using NMR and mass spectrometry (MS-TOF) .
Results or Outcomes
The results revealed the variable toxicity of irbesartan and its byproducts. Different organisms exhibited varying sensitivities to the byproducts, with Aliivibrio fischeri being the most sensitive .
Application in Reducing Biomarkers of Inflammatory Activity
Summary of Application
The impact of irbesartan treatment on biomarkers of low-grade inflammation, endothelial dysfunction, growth factors, and advanced glycation end products (AGEs) during the Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA 2) study was evaluated .
Propriétés
IUPAC Name |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFZWKSLOSAXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


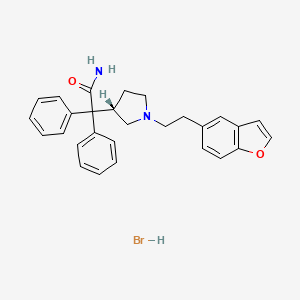
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
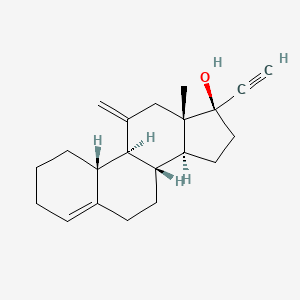
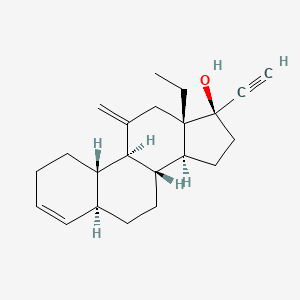
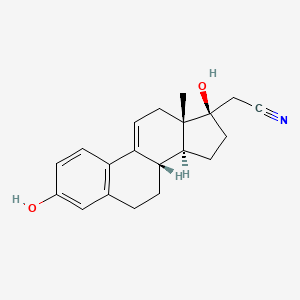
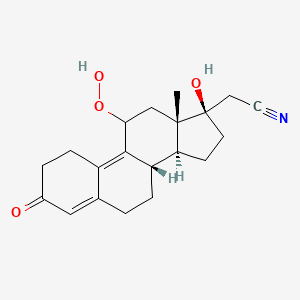
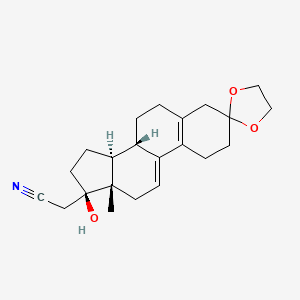
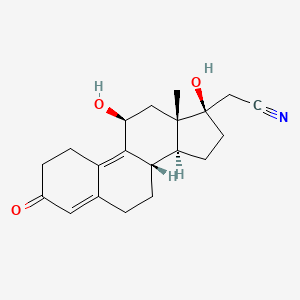
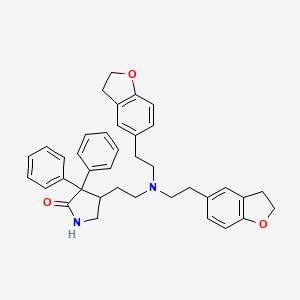
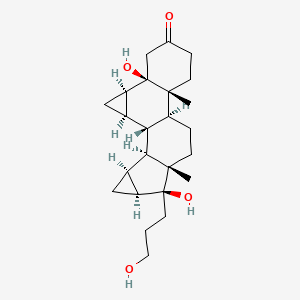
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
